Comparative Pharmacokinetics of Dimesna vs. Mesna: Extended Half-Life
In a comparative pharmacokinetic study in patients, dimesna demonstrated a significantly extended terminal half-life compared to mesna. The terminal half-life (t1/2) of dimesna was 1.29 ± 0.6 hours, whereas the terminal half-life of mesna was 0.36 hours (approximately 22 minutes) [1]. This indicates a 3.6-fold longer systemic persistence for the prodrug form [1].
| Evidence Dimension | Terminal Elimination Half-Life (t1/2) |
|---|---|
| Target Compound Data | 1.29 ± 0.6 hours |
| Comparator Or Baseline | Mesna: 0.36 hours |
| Quantified Difference | 3.6-fold longer half-life |
| Conditions | Patients undergoing bone marrow transplantation receiving 130 mg/kg of mesna as a 30-mg/kg IV bolus followed by a 100-mg/kg IV infusion over 12 hours. |
Why This Matters
The extended half-life of dimesna provides a more sustained pharmacokinetic profile for the prodrug, which is critical for maintaining a reservoir for the targeted, on-demand generation of the active metabolite mesna at the site of toxicity.
- [1] el-Yazigi, A., et al. (1997). Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation. Journal of Clinical Pharmacology, 37(7), 618–624. PMID: 9243355. View Source
